molecular formula C9H4ClF3N2 B2619207 3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine CAS No. 900019-75-2

3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine

Cat. No.: B2619207
CAS No.: 900019-75-2
M. Wt: 232.59
InChI Key: HHXPDIUJXLMDDP-UHFFFAOYSA-N
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Description

3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that contains both pyridine and pyrrole rings This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 3-chloro-2,5,6-trifluoropyridine with pyrrole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include palladium catalysts and base reagents such as potassium carbonate. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyrrole oxides .

Scientific Research Applications

3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2,5,6-trifluoropyridine
  • 2-chloro-4-(trifluoromethyl)pyridine
  • 3-chloro-4-(1H-pyrrol-1-yl)pyridine

Uniqueness

3-chloro-2,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridine is unique due to the presence of both pyridine and pyrrole rings, as well as the combination of chlorine and fluorine atoms. This unique structure imparts specific chemical properties that make it valuable for various research applications .

Properties

IUPAC Name

3-chloro-2,5,6-trifluoro-4-pyrrol-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-5-7(15-3-1-2-4-15)6(11)9(13)14-8(5)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXPDIUJXLMDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=NC(=C2Cl)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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